6-(furan-2-yl)-3-methyl-N-(4-phenoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(2-FURYL)-3-METHYL-N~4~-(4-PHENOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the isoxazolo[5,4-b]pyridine family. This compound is characterized by its unique structure, which includes a furan ring, a phenoxyphenyl group, and an isoxazolo[5,4-b]pyridine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6-(2-FURYL)-3-METHYL-N~4~-(4-PHENOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds in ethylene glycol at 80°C . This method is catalyst-free and involves a one-pot, three-component reaction, which is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(2-FURYL)-3-METHYL-N~4~-(4-PHENOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar compounds include other isoxazolo[5,4-b]pyridine derivatives such as:
- 6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
- 6-(2-FURYL)-3-METHYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE
- 3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties
Properties
Molecular Formula |
C24H17N3O4 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-3-methyl-N-(4-phenoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H17N3O4/c1-15-22-19(14-20(21-8-5-13-29-21)26-24(22)31-27-15)23(28)25-16-9-11-18(12-10-16)30-17-6-3-2-4-7-17/h2-14H,1H3,(H,25,28) |
InChI Key |
ZAZAYOXECWUWEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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